

commercial availability of 1,3,5-Trimethylpyrazole-4-boronic acid

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Compound of Interest

Compound Name: 1,3,5-Trimethylpyrazole-4-boronic acid

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Technical Guide: 1,3,5-Trimethylpyrazole-4-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability and synthetic pathways for **1,3,5-Trimethylpyrazole-4-boronic acid** and its common derivatives. This key building block is valuable in medicinal and agrochemical research, primarily for constructing complex molecules through cross-coupling reactions.

Commercial Availability

1,3,5-Trimethylpyrazole-4-boronic acid is most commonly available commercially as its hydrochloride salt or as its pinacol ester derivative. These forms offer greater stability and are readily used in synthesis. The table below summarizes data from various chemical suppliers.

Compound Name	CAS Number	Purity	Supplier(s)	Catalog Number (Example)
(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid hydrochloride	1162262-38-5	≥97%	ChemScene, Boron Molecular	CS-0175873 (ChemScene)[1], BM835 (Boron Molecular)[2]
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester	844891-04-9	≥95%, ≥98%	ChemScene, Fisher Scientific	CS-W000979 (ChemScene)[3], Available via Fisher Scientific[4]

Synthetic Protocol: Preparation of the Pinacol Ester Derivative

For research teams considering in-house synthesis, a common route involves the preparation of the pinacol ester of the boronic acid. The following protocol is adapted from established methodologies for the synthesis of analogous 1-alkylpyrazole-4-boronic acid pinacol esters, which involves iodination, methylation, and a Grignard-exchange borylation sequence.

Overall Reaction Scheme:

- Step 1: Iodination of a pyrazole precursor.
- Step 2: N-methylation to form the 1,3,5-trimethyl-4-iodopyrazole intermediate.
- Step 3: Halogen-metal exchange and subsequent borylation to yield the final pinacol ester.

Detailed Experimental Protocol (Adapted from Patent CN103601749A[5]):

Step A: Synthesis of 4-Iodo-3,5-dimethylpyrazole

- To a stirred solution of 3,5-dimethylpyrazole in a suitable solvent, add one equivalent of iodine.

- Slowly add an oxidizing agent, such as hydrogen peroxide, while maintaining the temperature.
- Continue stirring until the reaction is complete (monitor by TLC or GC-MS).
- Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
- Purify the crude product by recrystallization or column chromatography to yield 4-iodo-3,5-dimethylpyrazole.

Step B: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

- Dissolve 4-iodo-3,5-dimethylpyrazole in a polar aprotic solvent like THF or DMF.
- Add a suitable base (e.g., sodium hydride) portion-wise at 0°C.
- After the initial reaction subsides, add an N-methylating agent such as iodomethane.
- Allow the reaction to warm to room temperature and stir for several hours until completion.
- Carefully quench the reaction with water and extract the product. The resulting intermediate, 4-iodo-1,3,5-trimethyl-1H-pyrazole, can be purified for the next step.

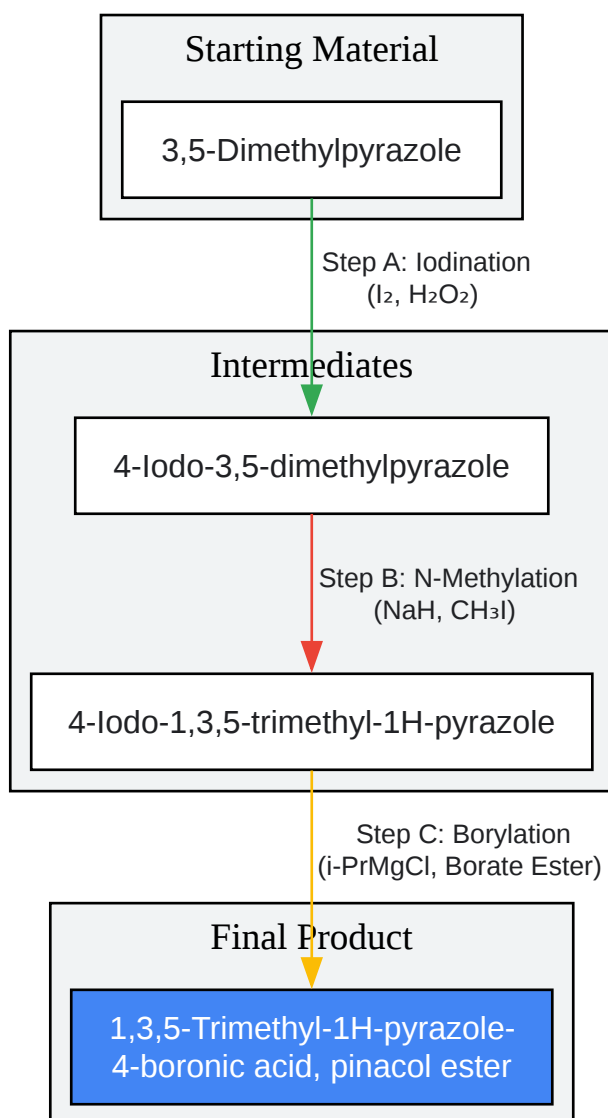
Step C: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid, pinacol ester

- Prepare a solution of 4-iodo-1,3,5-trimethyl-1H-pyrazole in anhydrous THF and cool it to a low temperature (e.g., -10°C to -15°C).
- Slowly add a solution of isopropylmagnesium chloride (as a Grignard exchange reagent) to form the pyrazolyl Grignard reagent.
- In a separate flask, prepare a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a common boron source) in anhydrous THF.
- Transfer the freshly prepared Grignard reagent to the borate ester solution via cannula at low temperature.

- Allow the reaction to proceed for a set time before quenching with a saturated aqueous ammonium chloride solution.
- Extract the final product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude material by column chromatography or recrystallization to obtain the desired 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester.

Visualized Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the pinacol ester derivative, from the starting pyrazole to the final borylated product.



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Caption: Synthetic workflow for **1,3,5-Trimethylpyrazole-4-boronic acid** pinacol ester.

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